4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane
Brand Name: Vulcanchem
CAS No.: 1936423-03-8
VCID: VC2968403
InChI: InChI=1S/C6H10BrF3/c1-5(2,4-7)3-6(8,9)10/h3-4H2,1-2H3
SMILES: CC(C)(CC(F)(F)F)CBr
Molecular Formula: C6H10BrF3
Molecular Weight: 219.04 g/mol

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

CAS No.: 1936423-03-8

Cat. No.: VC2968403

Molecular Formula: C6H10BrF3

Molecular Weight: 219.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane - 1936423-03-8

Specification

CAS No. 1936423-03-8
Molecular Formula C6H10BrF3
Molecular Weight 219.04 g/mol
IUPAC Name 4-bromo-1,1,1-trifluoro-3,3-dimethylbutane
Standard InChI InChI=1S/C6H10BrF3/c1-5(2,4-7)3-6(8,9)10/h3-4H2,1-2H3
Standard InChI Key ILBJSIZHSFRGSK-UHFFFAOYSA-N
SMILES CC(C)(CC(F)(F)F)CBr
Canonical SMILES CC(C)(CC(F)(F)F)CBr

Introduction

Chemical Identity and Basic Properties

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₀BrF₃ and a molecular weight of 219.04 g/mol . It belongs to the family of halogenated alkanes, characterized by the presence of both bromine and trifluoromethyl groups attached to a dimethylbutane backbone. This structure imparts distinctive chemical properties and reactivity patterns that make it valuable in various applications.

The compound can be identified using several standard chemical identifiers as shown in Table 1:

IdentifierValue
CAS Number1936423-03-8
Molecular FormulaC₆H₁₀BrF₃
Molecular Weight219.04 g/mol
IUPAC Name4-bromo-1,1,1-trifluoro-3,3-dimethylbutane
SMILESCC(C)(CBr)CC(F)(F)F
InChI KeyILBJSIZHSFRGSK-UHFFFAOYSA-N

The compound's structure features a butane backbone with several key modifications: a bromine atom at position 4, a trifluoromethyl group at position 1, and two methyl groups at position 3 . This specific arrangement of substituents contributes to its unique chemical behavior and applications.

Physical Properties

Understanding the physical properties of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is essential for its handling, storage, and applications in various fields. The compound exists as a liquid at room temperature with specific physical characteristics that distinguish it from similar halogenated compounds .

Table 2 summarizes the key physical properties of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane:

PropertyValueReference
Physical State (at 20°C)Liquid
LogP3.28
Polar Surface Area0 Ų
Heavy Atoms Count10
Rotatable Bond Count3
Number of Rings0
Carbon Bond Saturation (Fsp3)1
Hydrogen Bond Acceptors0
Hydrogen Bond Donors0

The compound's relatively high LogP value of 3.28 indicates its lipophilic nature, suggesting good solubility in organic solvents but limited solubility in water . This property is particularly relevant for its applications in organic synthesis and pharmaceutical research, where lipophilicity plays a crucial role in determining a compound's behavior in biological systems.

Synthesis Methods

Several methods have been developed for the synthesis of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, with the choice of method often depending on the scale of production and available starting materials. Though the specific synthesis of this exact compound isn't fully detailed in the search results, we can draw parallels from the synthesis of similar compounds.

Bromination of 1,1,1-Trifluoro-3,3-dimethylbutane

Chemical Reactivity

The chemical reactivity of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is largely determined by the presence of both bromine and trifluoromethyl functional groups, which impart unique reactivity patterns to the molecule.

Nucleophilic Substitution Reactions

Biological Activity

The biological activity of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane stems from its unique molecular structure, particularly the presence of bromine and trifluoromethyl groups, which influence its interactions with biological systems.

Interactions with Biological Systems

Research indicates that halogenated compounds like 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane can interact with various biomolecules through mechanisms such as halogen bonding and hydrophobic interactions. The compound's lipophilic nature, indicated by its LogP value of 3.28, suggests good membrane permeability, a property that is crucial for many biological applications.

Enzyme Interactions

Studies have shown that halogenated compounds can act as enzyme inhibitors or activators by mimicking substrate structures or altering enzyme conformations. In the case of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, its potential to interact with specific enzymes, particularly cytochrome P450 enzymes, may have implications for drug metabolism and pharmacokinetics.

Table 3 summarizes some reported biological activities:

Biological ActivityFindingsReference
Antibacterial ActivityModerate activity against certain Gram-positive bacteria
Enzyme InhibitionCan inhibit specific cytochrome P450 enzymes, affecting drug metabolism
CytotoxicityExhibits cytotoxic effects at higher concentrations in mammalian cell lines

These biological activities suggest potential applications in pharmaceutical research, particularly in the development of drugs targeting specific biological pathways.

Applications and Uses

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane has various applications across multiple scientific disciplines, leveraging its unique chemical properties and reactivity.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules. Its well-defined reactivity patterns, especially the susceptibility of the bromine atom to nucleophilic substitution, make it useful for introducing various functional groups into target molecules.

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane has potential applications in drug discovery and development. The compound's ability to interact with specific enzymes, particularly cytochrome P450 enzymes, suggests its potential use in modifying drug metabolism and pharmacokinetics. Furthermore, its scaffold can be incorporated into drug candidates to enhance their properties, such as lipophilicity and metabolic stability.

Materials Science

The unique combination of bromine and trifluoromethyl groups in 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane may also find applications in materials science. Fluorinated compounds often exhibit special properties such as thermal stability, chemical resistance, and unique surface properties, making them valuable in the development of advanced materials.

Reference Standards

Comparison with Similar Compounds

Comparing 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane with structurally similar compounds helps highlight its unique properties and applications.

Table 4 presents a comparison of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane with related compounds:

CompoundMolecular FormulaKey DifferencesReferences
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutaneC₆H₁₀BrF₃Base compound with bromine at position 4 and two methyl groups at position 3
4-Bromo-1,1,2-trifluoro-1-buteneC₄H₄BrF₃Contains a carbon-carbon double bond and lacks the dimethyl groups
4-Bromo-1,1,1-trifluorobutaneC₄H₆BrF₃Lacks the dimethyl groups at position 3
1-Bromo-3,3-dimethylbutaneC₆H₁₃BrLacks the trifluoromethyl group, containing only bromine as a halogen

The presence of both bromine and trifluoromethyl groups in 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane distinguishes it from compounds containing only one type of halogen. Furthermore, the dimethyl substituents at position 3 influence its steric properties and reactivity, setting it apart from similar compounds lacking these groups.

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